![molecular formula C15H16IN5O2 B450854 N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE](/img/structure/B450854.png)
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is a synthetic compound that features a complex structure incorporating a pyrazole ring, an iodine atom, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Formation of the Hydrazonoyl Group: This step involves the reaction of an appropriate hydrazine derivative with a carbonyl compound.
Coupling with the Phenyl Group: The final step involves coupling the pyrazole derivative with a phenyl group containing an acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of N1-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring and iodine atom play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: Shares the pyrazole ring and iodine atom but lacks the acetamide group.
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but with a benzyl group instead of the acetamide moiety.
Uniqueness
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs .
属性
分子式 |
C15H16IN5O2 |
|---|---|
分子量 |
425.22g/mol |
IUPAC 名称 |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16IN5O2/c1-9(11-4-6-12(7-5-11)17-10(2)22)18-19-15(23)14-13(16)8-21(3)20-14/h4-8H,1-3H3,(H,17,22)(H,19,23)/b18-9+ |
InChI 键 |
HEMXBHIHBREACL-GIJQJNRQSA-N |
SMILES |
CC(=NNC(=O)C1=NN(C=C1I)C)C2=CC=C(C=C2)NC(=O)C |
手性 SMILES |
C/C(=N\NC(=O)C1=NN(C=C1I)C)/C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC(=NNC(=O)C1=NN(C=C1I)C)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B450771.png)
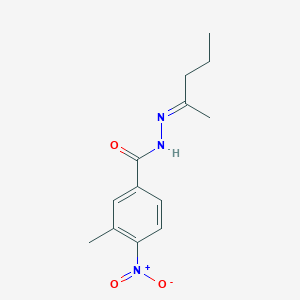
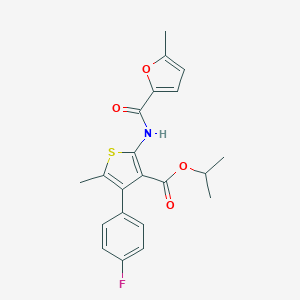

![N-{3-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-chloro-2-thiophenecarboxamide](/img/structure/B450781.png)
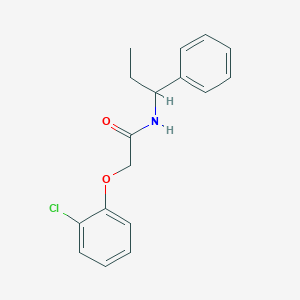
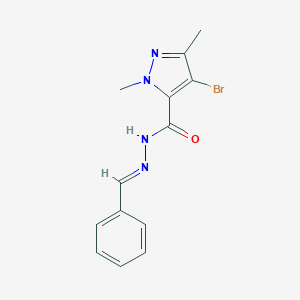
![3-{4-(4-BROMOPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-PROPANOL](/img/structure/B450785.png)
![5-chloro-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450786.png)
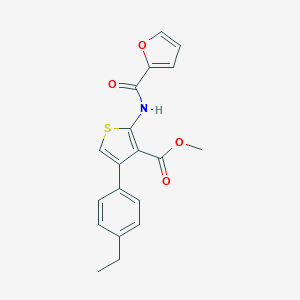
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450789.png)
![N'-[3-(benzyloxy)benzylidene]-5-chloro-2-thiophenecarbohydrazide](/img/structure/B450790.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450793.png)
![Isopropyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B450795.png)
